molecular formula C20H22N2O2 B8084732 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate

9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate

Cat. No.: B8084732
M. Wt: 322.4 g/mol
InChI Key: TUPKBBKZFVLOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is a chemical compound with a complex structure, characterized by its fluorenyl group attached to a diazepane ring via a carboxylate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The fluorenyl group can be oxidized to produce fluoren-9-one derivatives.

  • Reduction: The diazepane ring can be reduced to form piperazine derivatives.

  • Substitution: The carboxylate ester group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Fluoren-9-one derivatives.

  • Reduction: Piperazine derivatives.

  • Substitution: Various functionalized derivatives based on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interaction of fluorenyl groups with biological targets. It can also serve as a fluorescent probe due to the inherent fluorescence of the fluorenyl group.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity and therapeutic potential.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 9H-Fluoren-9-ylmethyl piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of diazepane.

  • 9H-Fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate: Contains an amino group on the piperidine ring.

  • 9H-Fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate: Contains a cyano group on the piperidine ring.

Uniqueness: 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is unique due to its diazepane ring, which imparts different chemical and biological properties compared to its piperidine analogs

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19,21H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPKBBKZFVLOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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